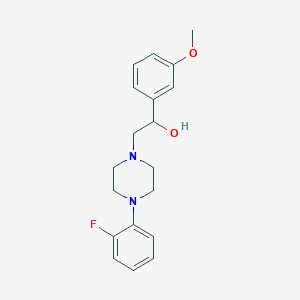![molecular formula C14H15Cl2N3O2 B2773656 2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide CAS No. 2411307-29-2](/img/structure/B2773656.png)
2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide is a selective inhibitor of this compound, which binds to the catalytic domain of this compound and prevents its activation. This compound is activated by various stimuli, including growth factors, hormones, and neurotransmitters. The activation of this compound leads to the phosphorylation of various target proteins, which results in the regulation of various cellular processes. The inhibition of this compound activity by this compound leads to the inhibition of downstream signaling pathways, which affects various cellular processes.
Biochemical and Physiological Effects:
The inhibition of this compound activity by this compound has been shown to affect various biochemical and physiological processes. In cancer cells, the inhibition of this compound activity leads to the inhibition of cell growth and induction of apoptosis. In neuronal cells, the inhibition of this compound activity has been shown to protect against neurodegeneration. In cardiovascular cells, the inhibition of this compound activity has been shown to reduce inflammation and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide has several advantages for lab experiments, including its selectivity for this compound and its ability to inhibit downstream signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for the use of 2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide in scientific research. One potential direction is the use of this compound as a tool to study the role of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the development of new this compound inhibitors based on the structure of this compound, with improved selectivity and reduced toxicity. Additionally, the use of this compound in combination with other drugs may lead to improved therapeutic outcomes in various diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide involves several steps, including the reaction of 4-chloro-3-methoxyaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide. This intermediate is then reacted with 1-methyl-4-pyrazolecarboxaldehyde to form this compound. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide has been extensively used in scientific research as a tool to study the role of this compound in various cellular processes. This compound is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. The inhibition of this compound activity by this compound has been shown to affect cell growth, differentiation, and apoptosis in various cell types. This compound has also been used to study the role of this compound in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-18-8-10(7-17-18)9-19(14(20)6-15)11-3-4-12(16)13(5-11)21-2/h3-5,7-8H,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJYGMICMFOSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C2=CC(=C(C=C2)Cl)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid](/img/structure/B2773575.png)
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)

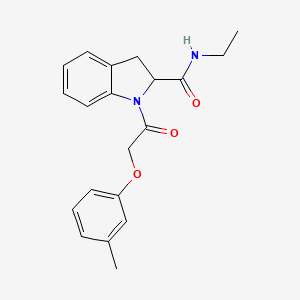
![5,6-Dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2773588.png)
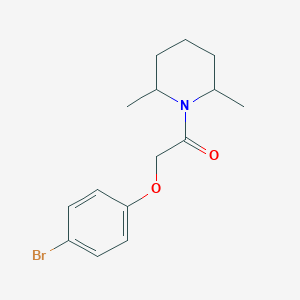
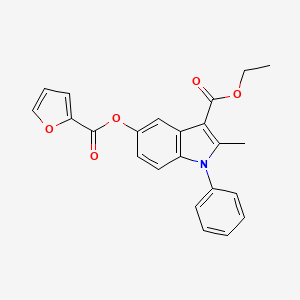
![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
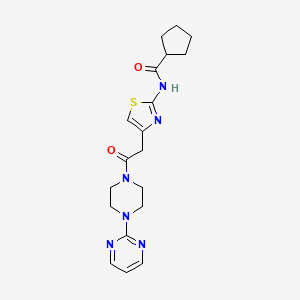

![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)
